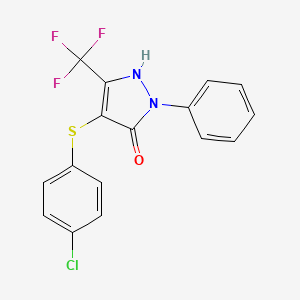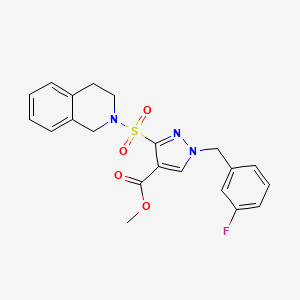![molecular formula C16H13BrN2O B2598761 [3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methanol CAS No. 372190-36-8](/img/structure/B2598761.png)
[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methanol, also known as BPPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPM belongs to the class of pyrazole derivatives and has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Scientific Research Applications
Natural Product Synthesis
Phenylcoumarins: , a subclass of flavonoids, serve as excellent starting points for natural product synthesis. The compound’s structure provides a versatile chemical space, making it an ideal precursor for more complex natural products. Researchers can modify the bromine group at position 3 and the acetyl-protected phenylic hydroxyl group at position 7 to create diverse derivatives .
Medicinal Chemistry
Coumarins, including phenylcoumarins, have been studied for their potential in medicinal chemistry. Researchers explore their pharmacological properties, such as anti-inflammatory, antioxidant, and anticancer effects. By modifying the substituents, scientists can fine-tune the compound’s biological activity .
Metabolism Studies
Coumarins are valuable tools in metabolism studies. Researchers investigate their metabolic pathways, interactions with enzymes, and potential bioactivation. The compound’s structural features allow for targeted modifications, aiding in understanding metabolic processes .
Building Blocks for Drug Design
Given its modifiable sites, this bifunctional coumarin can serve as a building block for designing novel drugs. The bromine group can participate in C-C bond formation (e.g., Suzuki cross coupling), while the acetoxy group can be deprotected into a hydroxyl group for further functionalization .
Chemical Biology
Researchers can use this compound to probe biological processes. By introducing specific modifications, they can study the effects on cellular pathways, protein interactions, and enzymatic reactions .
Synthetic Chemistry
The compound’s ease of synthesis and functional group manipulations make it valuable in synthetic chemistry. Scientists can explore diverse reactions, such as borylation, C-N cross-coupling, and other transformations, to create new compounds .
properties
IUPAC Name |
[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c17-14-6-4-5-12(9-14)16-13(11-20)10-19(18-16)15-7-2-1-3-8-15/h1-10,20H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPVGVPGXDITGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2598678.png)
![(E)-2-amino-N-benzyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2598680.png)
![N-(2-chlorophenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2598681.png)

![N-(4-(dimethylamino)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2598685.png)
![1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2598686.png)
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2598688.png)
![[3-(Methylsulfanyl)phenyl]hydrazine hydrochloride](/img/structure/B2598689.png)
![3-(3,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2598691.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2598692.png)
![Ethyl [(2-methoxyethyl)amino]acetate](/img/structure/B2598695.png)


